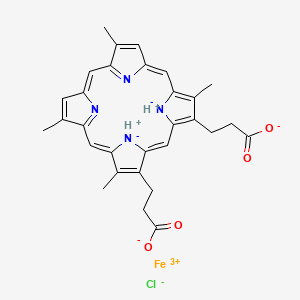

Deuteroferriheme

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N4O4.ClH.Fe/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);1H;/q;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITFTGOXJCCKJD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Cl-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28ClFeN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21007-21-6 | |

| Record name | Deuterohemin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021007216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Deuteroferriheme: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroferriheme, also known as deuterohemin, is a derivative of heme, a coordination complex consisting of an iron ion coordinated to a porphyrin ring. Unlike the more common protoheme (heme B), this compound lacks the vinyl groups at positions 2 and 4 of the porphyrin macrocycle, with these being replaced by hydrogen atoms. This structural modification significantly influences its chemical properties, including its reactivity, catalytic activity, and dimerization equilibrium. This technical guide provides an in-depth overview of the chemical properties of this compound, with a focus on quantitative data, experimental methodologies, and key reaction pathways.

Core Chemical Properties

This compound is a fascinating molecule with distinct physicochemical characteristics. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₈ClFeN₄O₄ | [1] |

| IUPAC Name | 3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride | [1] |

| Molecular Weight | 599.9 g/mol | [1] |

| CAS Number | 21007-21-6 |

Dimerization in Aqueous Solution

In aqueous solutions, this compound exists in a pH-dependent equilibrium between its monomeric and dimeric forms. This equilibrium is a critical factor influencing its catalytic activity, with the monomeric species generally exhibiting significantly higher reactivity.[2]

Thermodynamic and Kinetic Data for Dimerization

The dimerization process and its associated thermodynamic and kinetic parameters have been studied in detail.

| Parameter | Value | Conditions |

| Dimerization Equilibrium Constant (K) | 6.92 x 10⁻² | pH-independent |

| ΔH⁰ (Enthalpy of Dimerization) | +44 kJ/mol | 5-25 °C |

| ΔS⁰ (Entropy of Dimerization) | +120 J/K·mol | 298 K |

| Dimerization Rate Constant (k_f) | 2.6 x 10⁸ M⁻¹s⁻¹ | pH 6.70, 25 °C |

| Dissociation Rate Constant (k_r) | 1.1 x 10³ s⁻¹ | pH 6.70, 25 °C |

| Dimerization Rate Constant (k_f) | 3.9 x 10⁸ M⁻¹s⁻¹ | pH 7.05, 25 °C |

| Dissociation Rate Constant (k_r) | 0.7 x 10³ s⁻¹ | pH 7.05, 25 °C |

K is defined as [Dimer][H⁺]/[Monomer]²

Catalytic Activity

This compound exhibits significant catalatic and peroxidatic activity, primarily driven by the reactivity of its monomeric form.

Catalatic Activity

This compound catalyzes the decomposition of hydrogen peroxide (H₂O₂). The catalytic activity is inversely proportional to the hydrogen ion concentration, suggesting that the hydroperoxide anion (HO₂⁻) is the reactive species.[2] Both monomeric and dimeric forms of this compound contribute to the catalytic decomposition of H₂O₂, although the monomer is significantly more active.[2]

Peroxidatic Activity

This compound reacts with peroxo acids and hydrogen peroxide to form a spectroscopically distinct and peroxidatically active intermediate, often referred to as a this compound-peroxide compound (DPC).[3][4] This intermediate is an analogue of Compound I in peroxidase enzymes.[3][4] The formation of this intermediate is a key step in the peroxidatic cycle.

The reaction of the peroxidatic intermediate with various substrates, such as phenols, has been studied. The rate of reduction of this intermediate is markedly influenced by the substituents on the phenol and the pH, with phenolate anions being the more reactive reducing species.

Reaction with Hydrogen Peroxide: A Mechanistic Overview

The interaction of this compound with hydrogen peroxide is a multifaceted process involving the formation of a reactive intermediate, catalytic decomposition of H₂O₂, and oxidative degradation of the porphyrin ring.

Caption: Reaction pathway of this compound with hydrogen peroxide.

The reaction between monomeric this compound and hydrogen peroxide leads to the formation of a peroxidatic intermediate.[3] This intermediate can then follow two main pathways: oxidative degradation of the this compound macrocycle to bile pigments and carbon monoxide, or catalytic decomposition of another molecule of hydrogen peroxide to oxygen and water.[1][3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are crucial for reproducible research. While a comprehensive, standardized protocol for the synthesis of this compound from protohemin was not found in the reviewed literature, a general approach involves the removal of the vinyl groups of protohemin. Purification of the resulting deuterohemin is critical and can be achieved through methods such as column chromatography or selective precipitation.[5]

General Protocol for UV-Visible Spectroscopic Characterization

UV-Visible spectroscopy is a fundamental technique for characterizing this compound and studying its reactions.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as a dilute aqueous base (e.g., 0.1 M NaOH) or an organic solvent like dimethyl sulfoxide (DMSO). The concentration should be determined spectrophotometrically using the appropriate molar extinction coefficient.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorbance spectrum from approximately 300 nm to 700 nm.

-

The Soret band, a strong characteristic peak, is typically observed around 400 nm.

-

Weaker Q-bands are observed in the 500-650 nm region.

-

-

Analysis: The position and intensity of the Soret and Q-bands are sensitive to the aggregation state (monomer vs. dimer), the axial ligands coordinated to the iron center, and the oxidation state of the iron.

General Protocol for Measuring Catalatic Activity

The catalatic activity of this compound can be monitored by measuring the rate of oxygen evolution from the decomposition of hydrogen peroxide.

-

Reaction Setup: In a thermostated reaction vessel, add a buffered solution of known pH.

-

Initiation: Add a known concentration of this compound to the buffer. Initiate the reaction by adding a specific concentration of hydrogen peroxide.

-

Monitoring: Measure the rate of oxygen evolution using an oxygen electrode or by monitoring the decrease in H₂O₂ concentration spectrophotometrically at 240 nm.

-

Data Analysis: Calculate the initial rate of reaction from the linear portion of the oxygen evolution or H₂O₂ depletion curve. The specific activity can be expressed in terms of moles of H₂O₂ decomposed per mole of this compound per unit time.

Redox Potential

The redox potential of the Fe(III)/Fe(II) couple in this compound is a critical parameter that governs its electron transfer properties. While a specific, experimentally determined value for this compound was not definitively available in the reviewed literature, the redox potentials of heme compounds are known to be influenced by factors such as the nature of the porphyrin substituents, the axial ligands, and the surrounding environment. The lack of electron-withdrawing vinyl groups in this compound compared to protoheme would theoretically lead to a more negative redox potential.

Experimental determination of the redox potential can be achieved using techniques such as cyclic voltammetry or spectroelectrochemistry.[6][7][8]

Conclusion

This compound presents a unique set of chemical properties that distinguish it from other heme derivatives. Its well-characterized dimerization equilibrium and its significant catalatic and peroxidatic activities make it a valuable model compound for studying the mechanisms of heme-containing enzymes. The formation of a reactive peroxidatic intermediate is central to its catalytic function and oxidative degradation. Further research to establish a standardized synthesis protocol and a definitive redox potential would be highly beneficial for the scientific community, enabling more precise and reproducible studies of this important molecule in the fields of biochemistry, drug development, and catalysis.

References

- 1. Oxidation of deuteroferrihaem by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalase model systems. Decomposition of hydrogen peroxide catalysed by mesoferrihaem, deuteroferrihaem, coproferrihaem and haematoferrihaem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of deuteroferrihaem by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroperoxidase activities of ferrihemes: heme analogues of peroxidase enzyme intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101935323B - Purification method of deuterohemin - Google Patents [patents.google.com]

- 6. Spectroelectrochemistry for determination of the redox potential in heme enzymes: Dye-decolorizing peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple method for the determination of reduction potentials in heme proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to Deuteroferriheme: Structure, Molecular Weight, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroferriheme, a derivative of heme, plays a crucial role as a research tool in the study of heme metabolism, peroxidase and heme oxygenase activity, and the development of novel therapeutic agents. Its structure, lacking the vinyl groups present in protoporphyrin IX, offers unique properties for investigating the chemical and biological roles of the heme macrocycle. This technical guide provides a comprehensive overview of the structure and molecular weight of this compound, alongside detailed experimental protocols for its characterization and a visualization of its involvement in the heme degradation pathway.

This compound: Structure and Molecular Properties

This compound, also known as deuterohemin or Fe(III) Deuteroporphyrin IX chloride, is a porphyrin compound where an iron atom in the +3 oxidation state (ferric iron) is coordinated within a deuteroporphyrin IX macrocycle. The deuteroporphyrin IX core is characterized by the absence of the two vinyl groups at positions 2 and 4, which are present in the more common protoporphyrin IX. These positions are instead substituted with hydrogen atoms. The ferric iron is typically coordinated with a chloride ion as an axial ligand.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₂₈ClFeN₄O₄ | [1][2][3] |

| Molecular Weight | 599.9 g/mol | [1][2][4][5][6] |

| Exact Mass | 599.114844 Da | [1] |

| Synonyms | Deutero-hemin, Deuterohemin, Fe(III) Deuteroporphyrin IX chloride | [1][2][6] |

| CAS Number | 21007-21-6 | [1][4][5] |

Experimental Protocols

The determination of the structure and molecular weight of this compound relies on several key analytical techniques. Below are detailed methodologies for these essential experiments.

Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry is a soft ionization technique ideal for determining the molecular weight of thermally labile molecules like metalloporphyrins.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation and improves ionization efficiency.

-

Further dilute the stock solution to a final concentration of 10-50 µM in the same solvent system immediately before analysis.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass determination.

-

Ionization Mode: Positive ion mode is typically used for the analysis of heme compounds.

-

Capillary Voltage: Set the capillary voltage to 3.5 - 4.5 kV.

-

Nebulizing Gas (Nitrogen) Flow Rate: Adjust to 8 - 12 L/min.

-

Drying Gas (Nitrogen) Temperature: Set to 300 - 350 °C.

-

Mass Range: Scan a mass-to-charge (m/z) range of 100 - 1000.

-

-

Data Acquisition and Analysis:

-

Inject the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum. The expected primary ion will be the molecular ion [M-Cl]⁺, corresponding to the this compound cation.

-

Analyze the resulting spectrum to determine the m/z of the most abundant isotopic peak. The high-resolution instrument will allow for the confirmation of the elemental composition based on the exact mass and isotopic pattern.

-

Structural Elucidation by X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.

Methodology:

-

Crystallization:

-

Dissolve high-purity this compound in a minimal amount of a suitable solvent, such as a mixture of pyridine and water or dimethyl sulfoxide (DMSO).

-

Employ the vapor diffusion method for crystallization. Set up hanging or sitting drops containing a 1:1 ratio of the this compound solution and a precipitant solution.

-

Screen a variety of precipitant solutions. A common starting point for metalloporphyrins is a solution containing a high concentration of a salt (e.g., 1.0 - 2.0 M ammonium sulfate or sodium chloride) and a buffer to maintain a stable pH (e.g., 0.1 M Tris-HCl at pH 7.5 - 8.5).

-

Incubate the crystallization plates at a constant temperature, typically 4°C or 18-20°C, and monitor for crystal growth over several days to weeks.

-

-

Data Collection:

-

Carefully mount a suitable single crystal on a goniometer head.

-

Cool the crystal in a stream of cold nitrogen gas (cryo-cooling) to approximately 100 K to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam, typically from a synchrotron source for higher resolution.

-

Collect a series of diffraction images as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using methods such as molecular replacement if a similar structure is known, or direct methods.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data to improve its accuracy, resulting in a final three-dimensional structure with atomic coordinates.

-

Signaling Pathway and Experimental Workflow Visualization

This compound is often used as a substrate analog for heme in studies of the heme degradation pathway, which is catalyzed by the enzyme heme oxygenase. This pathway is critical for iron homeostasis and the production of the antioxidant bilirubin.

Caption: Heme degradation pathway with this compound as a substrate analog.

The experimental workflow for studying the kinetics of this compound degradation by heme oxygenase often involves stopped-flow spectrophotometry.

Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

References

- 1. Electrospray ionization mass spectrometry as a tool to analyze hydrogen/deuterium exchange kinetics of transmembrane peptides in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-resolution X-ray study of the effects of deuteration on crystal growth and the crystal structure of proteinase K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stopped-flow spectrophotometric analysis of intermediates in the peroxo-dependent inactivation of cytochrome P450 by aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mass spectrometric approaches using electrospray ionization charge states and hydrogen-deuterium exchange for determining protein structures and their conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stopped-flow spectrophotometric determination of hydrogen peroxide with hemoglobin as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Deuteroferriheme Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Deuteroferriheme chloride, also known as deuterohemin. This valuable compound, a derivative of hemin lacking the vinyl groups at positions 2 and 4 of the porphyrin macrocycle, serves as a crucial tool in various research areas, including the development of artificial enzymes, the study of electron transfer in hemoproteins, and as a component in novel therapeutic agents. This document outlines a detailed experimental protocol for its preparation from hemin, followed by robust purification methodologies and characterization data.

Synthesis of this compound Chloride from Hemin via Resorcinol Fusion

The foundational step in producing this compound chloride is the removal of the two vinyl side chains from the protoporphyrin IX ring of hemin. A well-established method for this transformation is the resorcinol melt technique. This process involves heating hemin in a molten resorcinol bath, which acts as both a solvent and a reagent to facilitate the cleavage of the vinyl groups.

Experimental Protocol: Synthesis

Materials:

-

Hemin (Fe(III)-protoporphyrin IX chloride)

-

Resorcinol

-

Pyridine

-

Acetic acid

-

Diethyl ether

-

Sodium chloride solution (saturated)

-

Hydrochloric acid (concentrated and dilute solutions)

-

Nitrogen gas supply

-

Heating mantle or oil bath

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Filtration apparatus (Büchner funnel and filter paper)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine hemin and a significant excess of resorcinol (e.g., a 1:10 to 1:20 mass ratio). The flask is equipped with a reflux condenser and a nitrogen inlet to maintain an inert atmosphere, preventing oxidative degradation.

-

Resorcinol Fusion: Heat the mixture in an oil bath or with a heating mantle to a temperature sufficient to melt the resorcinol and initiate the reaction (typically in the range of 180-210°C). The reaction mixture is maintained at this temperature with stirring for a period of 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching and Initial Purification: After the reaction is complete, the flask is allowed to cool. The solidified melt is dissolved in a minimal amount of pyridine. This solution is then slowly added to a vigorously stirred solution of acetic acid or dilute hydrochloric acid. This step protonates the propionate side chains and facilitates the precipitation of the crude this compound.

-

Isolation of Crude Product: The resulting precipitate is collected by vacuum filtration using a Büchner funnel. The collected solid is washed sequentially with water, dilute hydrochloric acid, and finally with diethyl ether to remove residual resorcinol and other organic impurities. The crude this compound chloride is then dried under vacuum.

Purification of this compound Chloride

The crude product obtained from the synthesis requires further purification to remove unreacted starting material, partially reacted intermediates, and other byproducts. The following protocols, adapted from patent literature, describe effective purification strategies based on selective precipitation.[1]

Purification via Dimethylformamide/Water Precipitation

This method leverages the differential solubility of this compound chloride in a mixture of dimethylformamide (DMF) and water.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound chloride in a minimal volume of warm dimethylformamide (DMF).[1]

-

Precipitation: Under vigorous stirring, add this DMF solution to a large volume of distilled water (e.g., 20 volumes of water to 1 volume of DMF solution) heated to 30-50°C.[1]

-

Cooling and Collection: Allow the mixture to cool to room temperature naturally. The this compound chloride will precipitate out of the solution.[1]

-

Isolation and Washing: The precipitate is collected by centrifugation or filtration. The collected solid is then washed thoroughly with distilled water until the washings are colorless.[1]

-

Drying: The purified product is dried under vacuum.

Purification via Pyridine/Water Precipitation

This protocol utilizes pyridine as the initial solvent, followed by precipitation with water.

Experimental Protocol:

-

Dissolution: Dissolve the crude product in a minimal amount of pyridine with gentle warming and stirring.[1]

-

Precipitation: Add the pyridine solution to a large volume of distilled water (50-70°C) under vigorous stirring.[1]

-

Cooling and Isolation: Allow the solution to cool, leading to the precipitation of the purified product. The solid is collected by centrifugation or filtration.[1]

-

Washing: The precipitate is washed multiple times with distilled water and then with diethyl ether until the washings are colorless.[1]

-

Drying: The final product is dried under vacuum.

Purification via Alkaline Dissolution and Acidic Precipitation

This method involves dissolving the crude product in a basic solution and then precipitating it by neutralizing the solution.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound chloride in a dilute aqueous sodium hydroxide solution (e.g., 1-7% NaOH) with stirring and gentle warming.[1]

-

Neutralization and Precipitation: Slowly add a dilute hydrochloric acid solution (e.g., 5-10% HCl) to the alkaline solution to adjust the pH to neutrality. The this compound chloride will precipitate as the solution is neutralized.[1]

-

Cooling and Collection: Allow the mixture to cool to room temperature, and collect the precipitate by centrifugation or filtration.[1]

-

Washing: Wash the precipitate extensively with distilled water until the washings are colorless and neutral.[1]

-

Drying: Dry the purified product under vacuum. A product yield of 87% with a purity of 94.5% has been reported using this type of method.[1]

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data associated with the synthesis and purification of this compound Chloride.

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₂₈ClFeN₄O₄ | |

| Molecular Weight | 599.88 g/mol | [1] |

| Typical Starting Material | Hemin (Fe(III)-protoporphyrin IX chloride) | General |

| Synthesis Method | Resorcinol Fusion | General |

| Purification Method 1 | DMF/Water Precipitation | [1] |

| Purification Method 2 | Pyridine/Water Precipitation | [1] |

| Purification Method 3 | Alkaline Dissolution/Acidic Precipitation | [1] |

| Reported Yield (Method 3) | 87% | [1] |

| Reported Purity (Method 3) | 94.5% | [1] |

Characterization

The identity and purity of the synthesized this compound chloride can be confirmed using various analytical techniques.

| Technique | Expected Observations |

| UV-Visible Spectroscopy | In a suitable solvent (e.g., pyridine, DMF), the spectrum will exhibit a characteristic Soret band around 400 nm and Q-bands in the 500-650 nm region. The absence of vinyl group absorptions will differentiate it from the starting hemin. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (without the chloride) or the entire molecule, depending on the ionization method. The expected exact mass is 599.114844 Da. |

| ¹H NMR Spectroscopy | The proton NMR spectrum will lack the characteristic signals of the vinyl protons observed in the spectrum of hemin. The remaining proton signals of the porphyrin macrocycle and the propionate side chains should be present. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic bands for the carboxylic acid groups of the propionate side chains and the porphyrin ring vibrations. The disappearance of bands associated with the vinyl groups will be a key indicator of successful synthesis. |

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Synthesis of Crude this compound Chloride from Hemin.

Caption: Purification Methods for this compound Chloride.

References

Deuteroferriheme vs. Protoheme IX: A Technical Guide to Structural Differences and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the core structural differences between deuteroferriheme and protoheme IX, two pivotal molecules in biochemical and pharmaceutical research. This document provides a comprehensive overview of their structural distinctions, comparative spectroscopic data, detailed experimental protocols for their differentiation, and a workflow for the synthesis and analysis of this compound from its precursor, protoheme IX.

Core Structural Differences

The fundamental distinction between this compound and protoheme IX lies in the substituents at positions 2 and 4 of the porphyrin macrocycle. In protoheme IX, these positions are occupied by vinyl groups (-CH=CH₂). This compound, in contrast, possesses hydrogen atoms at these locations. This seemingly minor alteration—the substitution of two vinyl groups with hydrogen atoms—imparts significant changes to the electronic properties and reactivity of the heme molecule.

Protoheme IX (Heme b): The presence of electron-withdrawing vinyl groups in protoheme IX influences the electron density of the porphyrin ring and, consequently, the properties of the central iron atom. This structure is the prosthetic group in a vast array of vital hemoproteins, including hemoglobin, myoglobin, and cytochromes.

This compound: The absence of the vinyl groups in this compound results in a different electronic distribution within the porphyrin ring system. This structural modification is often exploited in research to probe the role of the vinyl groups in the function of heme proteins and to create model compounds for spectroscopic studies.

Below is a visual representation of the structural differences:

Quantitative Data Presentation

The structural differences between this compound and protoheme IX are reflected in their spectroscopic properties. The following tables summarize key quantitative data for their characterization.

Table 1: UV-Visible Spectroscopic Data of Pyridine Hemochromes

The pyridine hemochrome assay is a classic method for the quantification and characterization of hemes. The formation of a complex with pyridine in an alkaline reducing environment produces a characteristic spectrum.

| Compound | Soret Band (γ-band) (nm) | α-Band (nm) | β-Band (nm) |

| Protoferriheme IX | ~418 | ~557 | ~526 |

| This compound | ~407 | ~545 | ~515 |

Note: Absorption maxima can vary slightly depending on the specific conditions and instrumentation.

Table 2: ¹H NMR Chemical Shifts (δ) in Pyridine-d₅

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecule. The chemical shifts are highly sensitive to the substituents on the porphyrin ring.

| Proton Assignment | Protoheme IX (ppm) | This compound (ppm) |

| Meso-protons | 9.5 - 10.5 | 9.5 - 10.5 |

| Methyl protons | 3.5 - 4.0 | 3.5 - 4.0 |

| Vinyl α-protons | ~8.3 | N/A |

| Vinyl β-protons | ~6.2 (cis), ~6.0 (trans) | N/A |

| Propionate α-CH₂ | ~4.3 | ~4.3 |

| Propionate β-CH₂ | ~3.2 | ~3.2 |

Note: Chemical shifts are approximate and can be influenced by concentration, temperature, and the presence of paramagnetic species.

Experimental Protocols

Preparation of this compound from Protoheme IX (Hemin)

This protocol describes the removal of the vinyl groups from commercially available hemin (protoferriheme IX chloride) using a resorcinol melt.

Materials:

-

Hemin (Bovine or Porcine)

-

Resorcinol

-

Pyridine

-

Acetic acid, glacial

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round bottom flask

-

Heating mantle or oil bath

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round bottom flask, mix hemin and a 10-20 fold excess (by weight) of resorcinol.

-

Heat the mixture in an oil bath or with a heating mantle to 180-200 °C with stirring. The mixture will melt and darken.

-

Maintain the temperature for 10-15 minutes. The reaction can be monitored by taking a small aliquot, dissolving it in pyridine, and observing the UV-Vis spectrum of the pyridine hemochrome. The disappearance of the vinyl groups is indicated by a blue-shift in the Soret and α-bands.

-

Allow the reaction mixture to cool to room temperature.

-

Dissolve the solidified melt in a minimal amount of pyridine, followed by the addition of glacial acetic acid.

-

Transfer the solution to a separatory funnel and add diethyl ether.

-

Wash the ether solution sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is crude this compound, which can be further purified by chromatography if necessary.

UV-Visible Spectroscopy: Pyridine Hemochrome Assay

This protocol is used to determine the concentration of heme and to characterize the type of heme based on the absorption maxima of its pyridine hemochrome.

Materials:

-

Heme sample (Protoheme IX or this compound)

-

Pyridine

-

Sodium hydroxide (NaOH), 1 M

-

Sodium dithionite (Na₂S₂O₄)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a stock solution of the heme sample in a suitable solvent (e.g., a small amount of 0.1 M NaOH).

-

In a cuvette, mix 1 ml of the heme solution with 0.25 ml of pyridine and 0.05 ml of 1 M NaOH.

-

Record the spectrum of the oxidized pyridine hemochrome from 350 to 600 nm.

-

To the same cuvette, add a few crystals of sodium dithionite to reduce the heme iron.

-

Gently mix and immediately record the spectrum of the reduced pyridine hemochrome. The α- and β-bands will become sharp and well-defined.

-

Determine the absorption maxima of the Soret, α, and β bands.

¹H NMR Spectroscopy

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum of a heme sample.

Materials:

-

Heme sample (Protoheme IX or this compound)

-

Pyridine-d₅ (deuterated pyridine)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Dissolve a small amount of the heme sample (typically 1-5 mg) in approximately 0.5-0.7 ml of pyridine-d₅ in an NMR tube.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of pyridine-d₅ (δ ~8.74, 7.58, and 7.22 ppm).

-

Integrate the peaks to determine the relative number of protons.

Mandatory Visualizations

Experimental Workflow: Synthesis and Characterization of this compound

The following diagram illustrates the logical flow from the starting material, protoheme IX, to the synthesis of this compound and its subsequent characterization using spectroscopic methods.

This comprehensive guide provides the foundational knowledge and practical protocols for researchers and professionals working with this compound and protoheme IX. The distinct structural features of these molecules, quantifiable through the detailed spectroscopic methods, are key to their diverse applications in the study of hemoproteins and the development of novel therapeutic agents.

Spectral Properties of Deuteroferriheme in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of deuteroferriheme in solution, a crucial molecule in various biochemical and pharmaceutical research areas. Understanding its spectroscopic signature is paramount for characterizing its interactions, redox state, and local environment. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates fundamental concepts through diagrams.

Introduction to this compound

This compound, a derivative of protoporphyrin IX lacking the vinyl groups at positions 2 and 4, serves as a valuable model compound in the study of heme proteins and as a core component in the development of heme-based therapeutics and diagnostics. Its spectral properties are sensitive to the iron oxidation state, spin state, axial ligation, and the surrounding solvent environment. Spectroscopic techniques such as UV-Vis absorption, Electron Paramagnetic Resonance (EPR), and Magnetic Circular Dichroism (MCD) are instrumental in elucidating these characteristics.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing this compound solutions. The spectrum is dominated by intense π-π* transitions within the porphyrin ring, giving rise to the characteristic Soret (or B) band in the near-UV region and the Q bands in the visible region. The positions and intensities of these bands are highly dependent on the solvent, pH, and aggregation state of the this compound.

In aqueous solution, this compound can exist as a monomer or a dimer, and its speciation is pH-dependent. The dimerization constant (K) for this compound has been reported as 1.9 x 10⁻², with a pKa for the monomer (pKa(M)) of 7.1 and for the dimer (pKa(D)) of 7.4.

Table 1: Representative UV-Vis Absorption Maxima (λmax) of Ferriheme Species

| Species/Condition | Soret Band (λmax, nm) | Q Bands (λmax, nm) |

| This compound (in DMF) | ~398 | 504, 531, 631[1] |

| Hemin (dimer, pH 7.0) | ~390 (broad) | ~610 (weak) |

| Hemin (monomer, organic solvent) | Sharper Soret peak | More defined Q bands |

Note: Specific molar absorptivity coefficients for this compound are not consistently reported across the literature and are highly dependent on experimental conditions.

Experimental Protocol: UV-Vis Spectroscopy of this compound

A general protocol for obtaining the UV-Vis spectrum of this compound is as follows:

-

Solution Preparation:

-

Prepare a stock solution of this compound chloride in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), where it is readily soluble.

-

For aqueous studies, the stock solution can be diluted into a buffered aqueous solution (e.g., phosphate buffer) to the desired final concentration. The pH of the buffer is critical and should be carefully controlled and reported. It is important to be aware of the potential for aggregation and dimerization in aqueous solutions.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum of the solvent/buffer in a matched cuvette.

-

Measure the absorption spectrum of the this compound solution over a wavelength range of approximately 300-700 nm.

-

The concentration should be adjusted to yield a Soret peak absorbance within the linear range of the instrument (typically < 1.5).

-

pH Titration

To investigate the pH-dependent spectral changes, a pH titration can be performed:

-

Prepare a solution of this compound in a low-buffering medium.

-

Incrementally add small aliquots of a strong acid or base to systematically vary the pH.

-

Record the UV-Vis spectrum after each addition, ensuring the solution has equilibrated.

-

Plot the absorbance at key wavelengths against the measured pH to determine pKa values associated with spectral transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, including the ferric (Fe³⁺) state of this compound, which possesses an unpaired electron. The EPR spectrum provides information about the spin state of the iron center.

-

High-Spin (S=5/2) Ferriheme: Typically exhibits a signal around g ≈ 6. This is characteristic of a five-coordinate species or a six-coordinate species with a weak axial ligand.

-

Low-Spin (S=1/2) Ferriheme: Shows a more complex spectrum with three different g-values (gx, gy, gz) due to the lower symmetry of the d-orbitals.

Table 2: Typical g-values for Ferric Heme Centers

| Spin State | Coordination | Typical g-values |

| High-Spin (S=5/2) | 5-coordinate or 6-coordinate (weak field) | g ≈ 6, g ≈ 2 |

| Low-Spin (S=1/2) | 6-coordinate (strong field) | g ~ 1.5 - 3.5 |

Note: Specific g-values for this compound will depend on the axial ligands and the solvent system.

Experimental Protocol: EPR Spectroscopy of this compound

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent or buffer system.

-

The concentration should be in the low millimolar range.

-

For low-temperature measurements, a glassing agent (e.g., glycerol) may be added to the aqueous solution to prevent the formation of a polycrystalline ice lattice.

-

The solution is then transferred to a quartz EPR tube and flash-frozen in liquid nitrogen.

-

-

Instrumentation and Measurement:

-

EPR measurements are typically performed at cryogenic temperatures (e.g., liquid helium temperature, ~4 K, or liquid nitrogen temperature, 77 K) to increase signal intensity.

-

The spectrum is recorded by sweeping the magnetic field while irradiating the sample with a fixed microwave frequency (commonly X-band, ~9.5 GHz).

-

Magnetic Circular Dichroism (MCD) Spectroscopy

MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is particularly useful for probing the electronic structure of metalloproteins and can provide detailed information about the spin state and coordination environment of the heme iron. MCD spectra are often more resolved than the corresponding UV-Vis absorption spectra.

The MCD spectrum of a ferric high-spin heme will differ significantly from that of a low-spin species. The technique is also sensitive to the nature of the axial ligands.

Experimental Protocol: MCD Spectroscopy of this compound

-

Sample Preparation:

-

Sample preparation is similar to that for UV-Vis and EPR spectroscopy.

-

Solutions should be prepared in a suitable buffer or solvent, and the concentration should be carefully determined.

-

For low-temperature MCD, a glassing agent is typically required for aqueous samples.

-

-

Instrumentation and Measurement:

-

The sample is placed in a cryostat with optical windows, which is then inserted into the bore of a superconducting magnet.

-

The MCD spectrum is recorded over the UV-Vis-NIR region.

-

Measurements are often performed at multiple temperatures and magnetic field strengths to aid in the interpretation of the spectra.

-

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

Relationship between Spectral Properties and this compound State

Caption: Factors influencing the spectral properties of this compound.

References

Redox Potential of Deuteroferriheme Versus Hemin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the redox potential of deuteroferriheme compared to hemin (protoferriheme IX). Understanding the electrochemical properties of these porphyrin complexes is crucial for researchers in various fields, including biochemistry, drug development, and molecular biology, as the redox potential of heme moieties dictates their biological activity, from oxygen transport to enzymatic catalysis and signaling.

Executive Summary

This compound, lacking the vinyl groups present on the protoporphyrin IX ring of hemin, exhibits a more negative redox potential. This difference is primarily attributed to the electron-withdrawing nature of the vinyl groups in hemin, which stabilizes the reduced ferrous (Fe²⁺) state, thereby making the ferric (Fe³⁺) to ferrous reduction less favorable and shifting the redox potential to more positive values. This guide will delve into the quantitative differences, the experimental methodologies used to determine these potentials, and the implications of these differences in biological systems.

Quantitative Comparison of Redox Potentials

The redox potential of a heme molecule is a measure of its tendency to accept or donate electrons. It is a critical parameter that influences the molecule's function in biological systems. The structural difference between this compound and hemin, specifically the presence or absence of two vinyl groups at positions 2 and 4 of the porphyrin ring, leads to a discernible difference in their redox potentials.

| Compound | Structure of Porphyrin Ring Substituents (Positions 2 and 4) | Redox Potential (E°') vs. NHE (in DMF) | Reference(s) |

| This compound | Hydrogen atoms | -0.38 V | [1] |

| Hemin | Vinyl groups (-CH=CH₂) | -0.30 V | [1] |

NHE: Normal Hydrogen Electrode; DMF: Dimethylformamide. The values presented are from studies conducted in the same non-aqueous solvent to provide a direct comparison.

The data clearly indicates that this compound has a more negative redox potential than hemin. The electron-withdrawing vinyl groups on hemin pull electron density away from the porphyrin ring, making it easier to reduce the central iron atom from Fe³⁺ to Fe²⁺, resulting in a less negative (more positive) redox potential compared to this compound.

Experimental Protocols for Redox Potential Determination

The determination of heme redox potentials is typically achieved through electrochemical techniques such as cyclic voltammetry and spectroelectrochemistry. These methods allow for the precise measurement of the formal potential (E°') of the Fe³⁺/Fe²⁺ redox couple.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical method for studying the redox behavior of molecules. A potential is swept linearly between two vertex potentials and then back to the starting potential, while the resulting current is measured.

Experimental Workflow for Cyclic Voltammetry:

Detailed Protocol:

-

Solution Preparation: Prepare a solution of the analyte (this compound or hemin) in a suitable solvent, typically a non-aqueous solvent like dimethylformamide (DMF) to ensure solubility. Add a supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP), to a concentration of approximately 0.1 M to ensure sufficient conductivity.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. A glassy carbon or platinum electrode is commonly used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

-

Deoxygenation: Purge the solution with an inert gas, such as nitrogen or argon, for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Cyclic Voltammetry Measurement: Connect the electrodes to a potentiostat. Set the parameters for the experiment, including the initial potential, vertex potentials, and scan rate (e.g., 100 mV/s). Initiate the potential sweep and record the resulting current.

-

Data Analysis: Plot the current (i) versus the applied potential (E). From the resulting cyclic voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials. The formal redox potential (E°') is calculated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain electrochemical data and monitor changes in the absorption spectrum of the analyte as a function of the applied potential. This is particularly useful for heme compounds, which have characteristic Soret and Q-bands in their UV-Vis spectra that change upon reduction or oxidation of the iron center.

Experimental Workflow for Spectroelectrochemistry:

Detailed Protocol:

-

Cell Preparation: Utilize an optically transparent thin-layer electrochemical (OTTLE) cell, which allows for the passage of a light beam through the solution while maintaining a controlled electrochemical environment. A gold minigrid is often used as the working electrode.

-

Solution Preparation: Prepare a solution of the heme compound in a suitable buffer. A mixture of redox mediators with known redox potentials is often added to facilitate electron transfer between the electrode and the heme molecule.

-

Redox Titration: Apply a series of potentials to the working electrode using a potentiostat. At each potential, allow the system to reach equilibrium.

-

Spectroscopic Measurement: Record the UV-Vis absorption spectrum of the solution at each applied potential. The reduction of the heme from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state will result in characteristic spectral changes, such as a shift in the Soret peak.

-

Data Analysis: Plot the change in absorbance at a characteristic wavelength (e.g., the peak of the ferrous Soret band) as a function of the applied potential. Fit the resulting data to the Nernst equation to determine the formal redox potential (E°').

Biological Implications and Signaling Pathways

The difference in redox potential between this compound and hemin has significant implications for their biological activities. Hemin, with its more positive redox potential, is a more potent signaling molecule in various cellular processes, often involving the generation of reactive oxygen species (ROS).

Hemin-Induced ROS-Mediated Signaling

Hemin can induce the production of ROS, which in turn can activate downstream signaling pathways, such as the AKT and ERK pathways.[2][3] These pathways are crucial in regulating cell proliferation, survival, and differentiation.

Hemin-Induced Activation of AKT and ERK Signaling Pathway:

This signaling cascade initiated by hemin plays a role in various physiological and pathological processes. For instance, in endothelial progenitor cells, hemin-induced activation of AKT and ERK pathways promotes cell proliferation and differentiation, which is relevant to neovascularization.[4]

Conclusion

The presence of vinyl groups in hemin results in a less negative (more positive) redox potential compared to this compound. This fundamental electrochemical difference has profound effects on their biological activities, particularly in the context of cell signaling. The experimental protocols of cyclic voltammetry and spectroelectrochemistry provide robust methods for the precise determination of these redox potentials, offering valuable insights for researchers and drug development professionals. A thorough understanding of these principles is essential for the manipulation of heme-containing systems for therapeutic and biotechnological applications.

References

- 1. A study of the redox potentials and electron transfer rates of several naturally occurring and synthetic iron porphyrins in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectroelectrochemistry for determination of the redox potential in heme enzymes: Dye-decolorizing peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hemin promotes proliferation and differentiation of endothelial progenitor cells via activation of AKT and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Function of Deuteroferriheme in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroferriheme, also known as deuterohemin, is a derivative of protoporphyrin IX lacking the vinyl groups at positions 2 and 4, which are replaced by hydrogen atoms. This structural modification makes it a valuable tool in the study of heme-containing proteins (hemoproteins). While not a direct intermediate in the primary heme biosynthesis pathway, its use in in vitro and mechanistic studies provides crucial insights into the fundamental roles of the vinyl groups in the catalytic activities and electronic properties of native hemoproteins.

This technical guide provides an in-depth overview of the known functions and applications of this compound in biological research, with a focus on its physicochemical properties, its role as an enzymatic cofactor analog, and the experimental methodologies used to study its interactions.

Physicochemical Properties of this compound

This compound is a chemically stable compound that can be used to reconstitute apoproteins to study the influence of the heme periphery on protein function. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₈ClFeN₄O₄ | [1] |

| Molecular Weight | 599.9 g/mol | [1] |

| Parent Compound | Deuteroporphyrin | [1] |

Spectroscopic Characteristics

The electronic absorption spectrum of this compound is a key identifier and is essential for quantitative studies. The characteristic Soret and Q bands in the UV-Vis spectrum are sensitive to the solvent environment and the coordination state of the iron center.

| Solvent/State | Soret Peak (nm) | Q Bands (nm) | Reference |

| DMF | ~400 | 504, 531, 631 | [2] |

| After demetalation | ~496 | 528, 565, 619 | [2] |

Role in Biological Systems: An Enzymatic Probe

The primary function of this compound in a research context is to serve as an analog of natural heme (protoheme IX). By reconstituting heme-free enzymes (apoproteins) with this compound, researchers can elucidate the specific roles of the vinyl groups in enzymatic catalysis.

Peroxidase and Catalase Activity

This compound has been instrumental in understanding the mechanism of peroxidases, such as horseradish peroxidase (HRP). When it reacts with peroxo acids or hydrogen peroxide, it forms peroxidatically active compounds that are spectroscopically distinct and serve as analogs of the critical Compound I and Compound II intermediates in the peroxidase catalytic cycle. Studies have shown that the reaction stoichiometry is approximately 1.9 moles of this compound to 1 mole of peroxo acid, highlighting a complex interaction that may involve both monomeric and dimeric heme species.[3]

The absence of the electron-withdrawing vinyl groups in this compound alters the electronic properties of the porphyrin ring, which in turn can affect the redox potential of the iron center and the stability of the catalytic intermediates.[4][5]

A Note on Signaling Functions

While native heme is recognized as a versatile signaling molecule that can regulate transcription, translation, and protein localization, there is currently no evidence in the scientific literature to suggest that this compound performs a similar signaling role in biological systems.[6][7][8][9][10] Its utility is primarily as a biochemical tool for mechanistic studies.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Preparation of a this compound Stock Solution

A stock solution of this compound is the starting point for most experiments. Due to its tendency to aggregate in aqueous solutions, it is typically dissolved in a mild alkaline solution first.

Materials:

-

This compound (deuterohemin) powder

-

NaOH solution, 0.1 M

-

Buffer of choice (e.g., phosphate, Tris-HCl)

-

Spectrophotometer

Procedure:

-

Weigh out a precise amount of this compound powder.

-

Dissolve the powder in a small volume of 0.1 M NaOH.

-

Immediately dilute this solution with the desired buffer to the final concentration.

-

Determine the precise concentration of the stock solution spectrophotometrically using the appropriate molar extinction coefficient for the solvent system.

UV-Vis Spectrophotometric Analysis

This protocol outlines the general steps for acquiring the UV-Vis spectrum of a this compound solution.

Materials:

-

This compound stock solution

-

Solvent/buffer (e.g., DMF, buffered aqueous solution)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

-

Set the desired wavelength range for the scan (e.g., 300-700 nm).

-

Fill a cuvette with the solvent/buffer to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Dilute the this compound stock solution to the desired final concentration in the same solvent/buffer.

-

Rinse and fill a cuvette with the this compound solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.

-

Identify the wavelengths of the Soret and Q band maxima.

Caption: Workflow for UV-Vis analysis of this compound.

Reconstitution of Apomyoglobin with this compound

This protocol describes the general procedure for inserting this compound into a heme-free protein, using apomyoglobin as an example. The process can be monitored by changes in absorbance and fluorescence.[3][11]

Materials:

-

Apomyoglobin solution

-

This compound stock solution

-

Phosphate buffer (pH 7.0)

-

Spectrophotometer and/or spectrofluorometer

Procedure:

-

Prepare a solution of apomyoglobin in phosphate buffer.

-

Place the apomyoglobin solution in a cuvette and measure its initial absorbance spectrum (typically shows a peak around 280 nm).

-

Add a stoichiometric amount (or a slight excess) of the this compound stock solution to the apomyoglobin solution.

-

Mix gently and incubate at a controlled temperature (e.g., 25°C).

-

Monitor the reconstitution process by periodically recording the UV-Vis spectrum. A successful reconstitution is indicated by the appearance of a sharp Soret peak (around 405-410 nm for myoglobin) and the characteristic Q bands.

-

The quenching of tryptophan fluorescence can also be used to monitor the binding of this compound to the heme pocket.

Caption: Experimental workflow for apoprotein reconstitution.

Peroxidase Activity Assay

This protocol provides a general method to measure the peroxidase-like activity of a hemoprotein reconstituted with this compound using a chromogenic substrate.

Materials:

-

Reconstituted deutero-hemoprotein

-

Buffer (e.g., phosphate buffer, pH 7.0)

-

Chromogenic substrate (e.g., ABTS, TMB)

-

Hydrogen peroxide (H₂O₂) solution

-

Spectrophotometer with kinetic measurement capabilities

Procedure:

-

Prepare a reaction mixture in a cuvette containing the buffer and the chromogenic substrate.

-

Add the reconstituted deutero-hemoprotein to the cuvette and mix.

-

Initiate the reaction by adding a small, precise volume of H₂O₂ solution.

-

Immediately start monitoring the change in absorbance at the wavelength corresponding to the oxidized product of the substrate (e.g., 415 nm for ABTS).

-

Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

-

Compare the activity to the native enzyme to determine the effect of removing the vinyl groups.

Caption: General workflow for a peroxidase activity assay.

Conclusion

This compound is an indispensable tool for biochemists and drug development professionals investigating the structure-function relationships of hemoproteins. Its lack of vinyl groups provides a unique opportunity to probe the electronic and steric contributions of the heme periphery to enzymatic activity, substrate binding, and the stability of catalytic intermediates. While it does not appear to have a direct signaling role in biological systems, its application in mechanistic studies continues to deepen our understanding of the fundamental chemistry of life. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their experimental designs.

References

- 1. This compound | C30H28ClFeN4O4 | CID 3082177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reconstitution of myoglobin from apoprotein and heme, monitored by stopped-flow absorption, fluorescence and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of Heme Redox Potential in the Cytochrome c 6 Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic Redox Behavior of the Heme Centers in A-Type Heme-Copper Oxygen Reductases: Comparison between the Two Subfamilies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of genes essential for heme biosynthesis through large-scale gene expression analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of globin gene transcription by heme in erythroleukemia cells: analysis of putative heme regulatory motifs in the p45 NF-E2 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation and gene expression of heme synthesis under heavy metal exposure--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Heme Biosynthetic Gene Expression Analysis With dPCR in Erythropoietic Protoporphyria Patients [frontiersin.org]

- 10. Regulation of Gene Expression - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. crystal.harvard.edu [crystal.harvard.edu]

Deuteroferriheme: An In-depth Technical Guide to a Versatile Heme Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroferriheme, a derivative of protoporphyrin IX lacking the vinyl groups at positions 2 and 4, serves as a crucial tool in the study of heme-dependent biological processes. Its altered electronic properties, compared to the natural heme b (protoferriheme IX), make it an invaluable analogue for probing the structure-function relationships of hemoproteins. This technical guide provides a comprehensive overview of this compound, including its comparative physicochemical properties, detailed experimental protocols for its preparation and use, and its application in elucidating complex signaling pathways. This document is intended to be a practical resource for researchers in biochemistry, pharmacology, and drug development.

Core Properties: A Comparative Analysis

The substitution of the electron-withdrawing vinyl groups of protoheme IX with protons in this compound significantly alters its electronic characteristics. This is reflected in its spectroscopic and redox properties.

Table 1: Comparative Physicochemical Properties of this compound and Protoferriheme IX

| Property | This compound | Protoferriheme IX (Heme b) | Key Differences & Implications |

| Molecular Formula | C₃₀H₂₈ClFeN₄O₄ | C₃₄H₃₂ClFeN₄O₄ | Absence of two vinyl groups in this compound. |

| Molecular Weight | 599.9 g/mol [1] | 651.9 g/mol | Lower molecular weight due to the lack of vinyl groups. |

| UV-Vis Absorption (Pyridine Hemochrome) | |||

| Soret (γ) Band | ~407 nm | ~418 nm | The Soret band of this compound is blue-shifted, indicating a higher energy π-π* transition due to the absence of the vinyl groups' conjugation. |

| α-Band | ~545 nm | ~556 nm | The α-band is also blue-shifted. |

| β-Band | ~515 nm | ~526 nm | The β-band is similarly blue-shifted. |

| Redox Potential (E'₀ vs. SHE) | Approximately -50 mV to -100 mV (in proteins) | Approximately -150 mV to -250 mV (in proteins) | This compound generally exhibits a higher (less negative) redox potential, making it easier to reduce. This property is critical for studying electron transfer reactions.[2] |

Experimental Protocols

Preparation of Apomyoglobin

A common prerequisite for studying heme analogues is the preparation of the apoprotein (the protein without its heme cofactor). Myoglobin is a frequently used model hemoprotein.

Materials:

-

Sperm whale myoglobin (lyophilized)

-

2-butanone (methyl ethyl ketone)

-

HCl, 1 M

-

Deionized water

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Phosphate buffer (e.g., 10 mM KH₂PO₄, pH adjusted)

-

Centrifuge

Procedure:

-

Dissolution: Dissolve the myoglobin in deionized water to a concentration of approximately 2.5 mg/mL.

-

Acidification: Cool the myoglobin solution in an ice bath and slowly add 1 M HCl dropwise while stirring to adjust the pH to 2.5. This acidic condition weakens the coordination of the heme to the globin.

-

Heme Extraction: Transfer the acidified myoglobin solution to a separatory funnel. Add an equal volume of cold 2-butanone.

-

Mixing and Separation: Gently shake the separatory funnel for about 5 minutes. Allow the phases to separate in a cold room (4-8 °C) for 10-15 minutes. The heme will partition into the upper organic phase (red-brown), while the colorless apomyoglobin remains in the lower aqueous phase.[3]

-

Collection of Apoprotein: Carefully drain the lower aqueous phase containing the apomyoglobin into a clean, chilled container.

-

Dialysis: Transfer the apomyoglobin solution to a dialysis bag and dialyze against a large volume of cold deionized water, followed by dialysis against the desired buffer (e.g., 10 mM phosphate buffer, pH 7.0). Change the dialysis buffer several times over 24-48 hours to ensure complete removal of acid and any remaining 2-butanone.

-

Clarification: After dialysis, centrifuge the apomyoglobin solution to remove any precipitated protein.

-

Quantification and Storage: Determine the concentration of the apomyoglobin solution spectrophotometrically (A₂₈₀). Store the purified apomyoglobin at -80 °C.

Reconstitution of Apomyoglobin with this compound

Materials:

-

Purified apomyoglobin solution

-

This compound (Deuterohemin)

-

NaOH, 0.1 M

-

Buffer (e.g., phosphate or borate buffer at a slightly alkaline pH)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve a small, accurately weighed amount of this compound in a minimal volume of 0.1 M NaOH. Immediately dilute this solution with the reconstitution buffer. It is crucial to use the solution promptly to avoid heme aggregation.[4]

-

Reconstitution: Cool the apomyoglobin solution in an ice bath. Slowly add a slight molar excess of the this compound solution to the apomyoglobin solution with gentle stirring.

-

Monitoring Reconstitution: The progress of reconstitution can be monitored spectrophotometrically by observing the appearance of the characteristic Soret peak of deuteroheme-myoglobin.

-

Removal of Excess Heme: If necessary, remove any unbound this compound by size-exclusion chromatography or dialysis.

-

Characterization: Characterize the reconstituted deuteroheme-myoglobin using UV-Vis spectroscopy to confirm the correct spectral properties and to determine the concentration.

Determination of Heme Redox Potential

A simple method for determining the redox potential of a heme protein involves using a redox dye and a reducing agent, and monitoring the spectral changes.

Materials:

-

Deuteroheme-reconstituted protein

-

Redox indicator dye with a known redox potential close to the expected potential of the heme protein (e.g., phenazine methosulfate, anthraquinone-2-sulfonate)

-

Xanthine

-

Xanthine oxidase

-

Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

Spectrophotometer

Procedure:

-

Sample Preparation: In a cuvette, prepare a solution containing the deuteroheme-reconstituted protein and the redox dye in the buffer. The concentration of the dye should be adjusted to have an absorbance comparable to the Soret peak of the protein.

-

Initiation of Reduction: Add xanthine to the cuvette, followed by the addition of a small amount of xanthine oxidase to initiate the enzymatic reduction of both the heme protein and the dye.[5]

-

Spectroscopic Monitoring: Record the UV-Vis spectra at regular intervals. Monitor the absorbance changes at a wavelength where the heme protein has a strong absorbance and the dye has a minimal contribution (typically in the Soret region).

-

Data Analysis: The equilibrium concentrations of the oxidized and reduced forms of both the heme protein and the dye can be determined from the spectral data. The redox potential of the heme protein can then be calculated using the Nernst equation and the known redox potential of the dye.

Applications in Signaling Pathways and Experimental Workflows

This compound is a powerful tool to investigate the role of heme in various signaling pathways. Its unique properties allow researchers to dissect the electronic and steric contributions of the heme cofactor to protein function.

Soluble Guanylate Cyclase (sGC) Signaling

Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway, responsible for the production of the second messenger cGMP. The activation of sGC is critically dependent on the binding of NO to its ferrous heme cofactor.

-

Workflow for Investigating sGC Activation:

-

Express and purify the apo-sGC enzyme.

-

Reconstitute apo-sGC with either native protoheme IX or deuteroheme.

-

Measure the basal and NO-stimulated cGMP production activity of both reconstituted enzymes.

-

Compare the activation profiles to understand how the electronic properties of the heme (influenced by the vinyl groups) affect NO binding and the subsequent conformational changes that lead to enzyme activation. Studies have shown that oxidation of the sGC heme to the ferric (Fe³⁺) state desensitizes the enzyme to NO.[6]

-

Heme Oxygenase (HO) Catalysis

Heme oxygenase catalyzes the degradation of heme to biliverdin, free iron, and carbon monoxide. This process is crucial for iron homeostasis and cellular protection against oxidative stress.

-

Investigating the HO Reaction Mechanism:

-

Reconstitute purified apo-heme oxygenase with either protoheme IX or deuteroheme.

-

Provide the necessary cofactors (e.g., NADPH-cytochrome P450 reductase).

-

Monitor the degradation of the heme analogue by observing the changes in the UV-Vis spectrum over time.

-

The different electronic nature of deuteroheme can alter the rate-limiting steps of the reaction, providing insights into the mechanism of oxygen activation and porphyrin ring cleavage. Heme oxygenase catalyzes the three-step oxidation of hemin to biliverdin via intermediate steps.[1]

-

Conclusion

This compound is an indispensable tool for researchers studying the intricate mechanisms of hemoproteins. Its distinct electronic properties, arising from the absence of vinyl groups, allow for the systematic investigation of the role of the heme cofactor in catalysis, electron transfer, and signal transduction. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of heme biology and in the development of novel therapeutic strategies targeting hemoproteins.

References

- 1. Mechanism of heme degradation by heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimalization of preparation of apo-cytochrome b5 utilizing apo-myoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crystal.harvard.edu [crystal.harvard.edu]

- 5. A simple method for the determination of reduction potentials in heme proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heme-assisted S-nitrosation desensitizes ferric soluble guanylate cyclase to nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Deuteroferriheme research.

An In-depth Technical Guide to the Discovery and History of Deuteroferriheme Research

Introduction

This compound, a synthetic derivative of heme, has played a pivotal role in advancing our understanding of heme protein function and has contributed to the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research of this compound, with a focus on key experiments, methodologies, and its modern applications in drug development.

Discovery and Synthesis

The pioneering work on the structure and synthesis of porphyrins and their metal complexes, including heme, was conducted by the German chemist Hans Fischer, for which he was awarded the Nobel Prize in Chemistry in 1930.[1][2] His systematic investigations into the constitution of blood pigments laid the groundwork for the synthesis of various porphyrin derivatives, including deuteroporphyrin and its iron complex, this compound.[1]

This compound is structurally similar to protoheme IX, the prosthetic group in hemoglobin and myoglobin, but lacks the two vinyl groups at positions 2 and 4 of the porphyrin macrocycle, which are replaced by hydrogen atoms. This subtle modification simplifies the molecule's electronic structure, making it an invaluable tool for spectroscopic and mechanistic studies of heme proteins.

Chemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C30H28ClFeN4O4 | [3] |

| Molecular Weight | 599.9 g/mol | [3] |

| IUPAC Name | 3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride | [3] |

| InChIKey | MITFTGOXJCCKJD-UHFFFAOYSA-K | [3] |

| CAS Number | 21007-21-6 | [3][4] |

Early Research and Key Experiments

Much of the early research on this compound focused on its use as a model compound to elucidate the catalytic mechanisms of heme-containing enzymes, particularly peroxidases and catalases.

Hydroperoxidase Activities of this compound

One of the seminal areas of investigation was the reaction of this compound (DFH) with hydrogen peroxide and organic peroxo acids. These studies revealed that DFH reacts with peroxides to form spectroscopically distinct and peroxidatically active intermediates, termed this compound-peroxide compounds (DPC).[5] These intermediates were found to be analogues of the Compound I and Compound II intermediates observed in the catalytic cycles of peroxidases.[5][6]

Stoichiometry of DPC Formation:

Stopped-flow spectrophotometric titrations demonstrated that the formation of DPC involves the reaction of approximately two molecules of DFH with one molecule of peroxo acid.[5]

| Reactant | Molar Ratio |

| This compound (DFH) | 1.9 ± 0.2 |

| Peroxo Acid | 1 |

Experimental Protocol: Stopped-Flow Spectrophotometric Titration of DFH with Peroxo Acids

This protocol is based on the methodologies described in early studies of this compound's hydroperoxidase activity.[5]

-

Preparation of Solutions:

-

A stock solution of this compound is prepared in a suitable aqueous buffer at a known concentration. The pH of the buffer is maintained to control the ionization state of the ferriheme.

-

Solutions of various peroxo acids (e.g., peroxyacetic acid) are prepared and standardized immediately before use.

-

-

Instrumentation:

-

A stopped-flow spectrophotometer is used to rapidly mix the reactant solutions and monitor the reaction progress in real-time. The instrument is equipped with a diode array detector to capture the full absorption spectrum as a function of time.

-

-

Data Acquisition:

-

Equal volumes of the this compound solution and the peroxo acid solution are rapidly mixed in the stopped-flow apparatus.

-

The change in absorbance at specific wavelengths, corresponding to the Soret and Q-bands of this compound and the DPC intermediate, is monitored over time.

-

The experiment is repeated with varying concentrations of the peroxo acid while keeping the this compound concentration constant.

-

-

Data Analysis:

-

The final absorbance values at equilibrium are plotted against the molar ratio of peroxo acid to this compound.

-

The stoichiometry of the reaction is determined from the inflection point of the titration curve.

-

Oxidation of this compound by Hydrogen Peroxide

Further studies investigated the oxidation of this compound by hydrogen peroxide, which leads to the formation of bile pigments and carbon monoxide.[7][8] This reaction serves as a model for the physiological degradation of heme.

Kinetic Parameters of this compound Oxidation:

The rate of bile pigment formation was found to be first-order with respect to both the concentration of hydrogen peroxide and the monomeric form of this compound.[7][8] The pH dependence of the apparent second-order rate constant indicated the importance of the acid-ionization of the this compound monomer in the reaction mechanism.[7][8]

Experimental Protocol: Kinetic Analysis of this compound Oxidation

This protocol is based on the methodologies described for studying the oxidation of this compound by H2O2.[7][8]

-

Reaction Conditions:

-

Stopped-Flow Kinetic Spectrophotometry:

-

Solutions of this compound and hydrogen peroxide are mixed in a stopped-flow spectrophotometer.

-